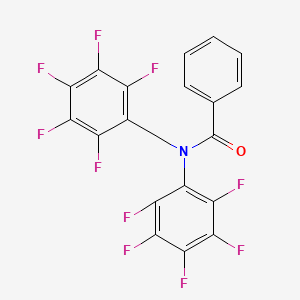
N-(pentafluorobenzyl)-N-(pentafluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pentafluorobenzyl)-N-(pentafluorophenyl)benzamide, commonly known as PFB-PFPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in various research studies, including drug discovery, medicinal chemistry, and chemical biology.
Wissenschaftliche Forschungsanwendungen
PFB-PFPB has been widely used in various scientific research studies due to its unique properties. One of the primary applications of PFB-PFPB is in drug discovery and medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma, making PFB-PFPB a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of PFB-PFPB involves the inhibition of enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their functions, leading to a reduction in their activity. The inhibition of enzymes by PFB-PFPB has been shown to have various physiological and biochemical effects, which we will discuss in the following sections.
Biochemical and Physiological Effects:
PFB-PFPB has been shown to have various biochemical and physiological effects, including the reduction of acetylcholinesterase activity in the brain. This reduction in activity has been linked to an improvement in cognitive function and memory, making PFB-PFPB a promising candidate for the treatment of Alzheimer's disease. Additionally, PFB-PFPB has been shown to have potent antioxidant activity, which can protect cells from oxidative damage and reduce the risk of various diseases, including cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of PFB-PFPB is its potent inhibitory activity against various enzymes, making it a promising candidate for drug development. Additionally, PFB-PFPB has excellent stability and solubility, making it easy to handle and store. However, one of the limitations of PFB-PFPB is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of PFB-PFPB. One of the primary directions is the development of PFB-PFPB-based drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma. Additionally, further studies are needed to understand the mechanism of action of PFB-PFPB and its effects on various enzymes and biological systems. Finally, the synthesis of PFB-PFPB analogs with improved potency and selectivity is another area of future research.
Conclusion:
In conclusion, PFB-PFPB is a promising compound that has gained significant attention in the field of scientific research. This compound has potent inhibitory activity against various enzymes, making it a promising candidate for drug development. Additionally, PFB-PFPB has various biochemical and physiological effects, including the reduction of acetylcholinesterase activity in the brain and potent antioxidant activity. While there are some limitations to the use of PFB-PFPB in lab experiments, its unique properties make it a valuable tool for scientific research.
Synthesemethoden
The synthesis of PFB-PFPB involves the reaction of pentafluorobenzyl chloride with pentafluorophenyl boronic acid in the presence of a palladium catalyst. The resulting product is then reacted with benzoyl chloride to form PFB-PFPB. This synthesis method has been optimized to produce high yields of PFB-PFPB with excellent purity.
Eigenschaften
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H7F10NO/c21-9-8(10(22)12(24)13(25)11(9)23)6-31(20(32)7-4-2-1-3-5-7)19-17(29)15(27)14(26)16(28)18(19)30/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOZMPHHMCJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H7F10NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,5,6-pentafluorophenyl)-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
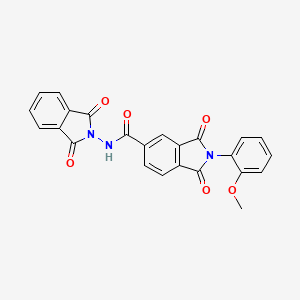

![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)
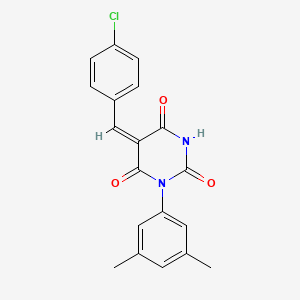
![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)
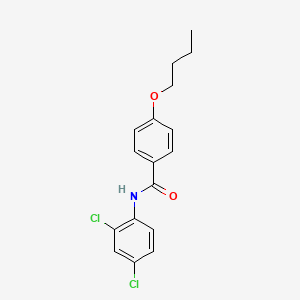
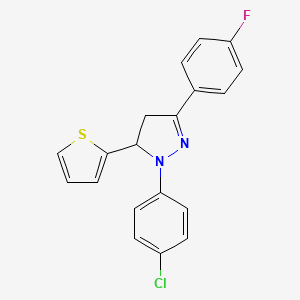
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
![4-[5-(2-methylbenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5213831.png)